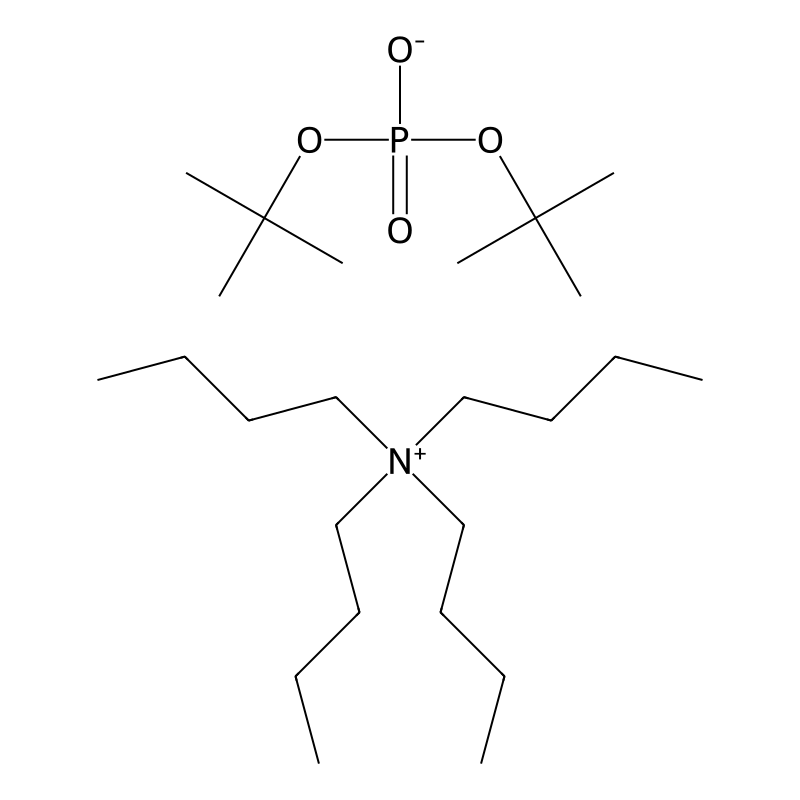

Tetra-n-butylammonium di-tert-butylphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Tetra-n-butylammonium di-tert-butylphosphate (TBDP) finds application in organic synthesis due to its unique properties. As a phase-transfer catalyst, TBDP facilitates reactions between immiscible liquids, such as organic and aqueous phases. This enables efficient transfer of reactants across the interface, promoting reactions that would otherwise be challenging. For instance, TBDP has been employed in:

- Alkylation reactions: TBDP catalyzes the alkylation of various nucleophiles with alkyl halides under mild reaction conditions. Source:

- Acylation reactions: TBDP can promote acylation reactions, such as the conversion of alcohols to esters using acid chlorides or anhydrides. Source:

- Hydrolysis reactions: TBDP can act as a catalyst for hydrolysis reactions, accelerating the cleavage of certain functional groups under mild conditions. Source:

Extraction and Separation:

TBDP's ability to form ion pairs with various metal cations makes it valuable for extraction and separation processes. By selectively complexing with specific metal ions, TBDP facilitates their extraction from aqueous solutions into organic solvents. This technique is particularly useful for:

- Metal ion recovery: TBDP can be used to recover valuable metal ions from wastewater or industrial byproducts. Source:

- Environmental remediation: TBDP can assist in removing toxic heavy metals from contaminated soil or water sources. Source: )

- Purification of biomolecules: TBDP can be employed to separate and purify biomolecules, such as proteins and enzymes, by exploiting their different binding affinities towards TBDP. Source: )

Material Science Applications:

TBDP exhibits potential applications in material science due to its ability to:

- Act as a precursor for ion conductive materials: TBDP can be used to synthesize ion conductive materials with specific properties, such as improved thermal stability or conductivity. Source: )

- Modify the surface properties of materials: TBDP can be used to modify the surface properties of materials, such as enhancing their hydrophobicity or improving adhesion between different materials. Source: )

Tetra-n-butylammonium di-tert-butylphosphate is a quaternary ammonium salt characterized by the molecular formula and a molecular weight of approximately 451.67 g/mol. This compound features a tetra-n-butylammonium cation and a di-tert-butylphosphate anion, making it notable for its unique structural properties. It is often utilized as an acidic catalyst in various

TnBDP acts as an ionophore by complexing with metal cations in an aqueous environment. The lipophilic tert-butyl groups then enable the TnBDP-cation complex to penetrate the cell membrane. Once inside the cell, the dissociation of the complex releases the cation into the cytoplasm. This mechanism allows TnBDP to facilitate the transport of essential metal ions for various cellular processes.

Tetra-n-butylammonium di-tert-butylphosphate acts primarily as an acid catalyst in hydration reactions. It facilitates the conversion of alcohols to corresponding alkyl phosphates, enhancing reaction rates and selectivity. The compound can also participate in nucleophilic substitution reactions, where the tert-butyl groups can stabilize transition states, promoting the formation of desired products .

Tetra-n-butylammonium di-tert-butylphosphate can be synthesized through several methods:

- Neutralization Reaction: Mixing tetra-n-butylammonium hydroxide with di-tert-butyl phosphate under controlled conditions.

- Ion Exchange: Utilizing ion-exchange resins to facilitate the reaction between tetra-n-butylammonium salts and phosphoric acid derivatives.

- Direct Synthesis: Combining the appropriate reactants in a solvent medium, typically under reflux conditions, to yield the desired product .

The primary applications of tetra-n-butylammonium di-tert-butylphosphate include:

- Catalysis: Used as an acidic catalyst in organic synthesis, particularly for hydration reactions.

- Chemical Manufacturing: Acts as a reagent in the production of phosphoric acid esters.

- Research: Employed in laboratory settings for various synthetic pathways due to its unique properties .

Interaction studies involving tetra-n-butylammonium di-tert-butylphosphate focus on its behavior in different solvents and its effects on reaction kinetics. Preliminary studies suggest that it can enhance solubility and reactivity of certain substrates, making it valuable in organic synthesis. Further research is needed to explore its interactions with biological systems and other chemical species comprehensively .

Tetra-n-butylammonium di-tert-butylphosphate shares similarities with several other compounds, particularly quaternary ammonium salts and phosphate esters. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetraethylammonium di-tert-butylphosphate | Quaternary Ammonium Salt | Smaller ethyl groups; different solubility properties |

| Tetrabutylammonium hydrogen sulfate | Quaternary Ammonium Salt | Stronger acidic character; used in different catalytic contexts |

| Tri-n-octylmethylammonium chloride | Quaternary Ammonium Salt | Larger hydrophobic groups; used mainly in extraction processes |

Tetra-n-butylammonium di-tert-butylphosphate is unique due to its combination of bulky tert-butyl groups with a quaternary ammonium structure, which contributes to its effectiveness as a catalyst while maintaining solubility characteristics suitable for various chemical environments .

Nucleophilic Substitution Routes for Quaternary Ammonium Salt Formation

The synthesis of tetra-n-butylammonium di-tert-butylphosphate through nucleophilic substitution represents a fundamental approach that leverages the inherent reactivity of tertiary amines toward alkyl halides [1] [2]. The formation of quaternary ammonium salts proceeds through a well-established mechanism where the tertiary amine acts as a nucleophile, attacking the electrophilic carbon center of the alkyl halide to form the quaternary ammonium cation [1] [3].

The most direct nucleophilic substitution route involves the alkylation of tri-n-butylamine with n-butyl halides under controlled conditions [4]. This reaction typically proceeds at temperatures ranging from 25 to 120 degrees Celsius, with reaction times extending from 12 to 24 hours to achieve optimal conversion yields of 50 to 95 percent [4]. The choice of halide significantly influences reaction kinetics, with iodides demonstrating superior reactivity compared to bromides and chlorides due to their enhanced leaving group ability [2].

Alternative nucleophilic substitution approaches include salt metathesis reactions, where pre-formed tetrabutylammonium halides are treated with phosphate salts to generate the desired phosphate derivative [5] [6]. These reactions typically operate at milder temperatures of 20 to 80 degrees Celsius and require shorter reaction times of 2 to 8 hours, achieving yields ranging from 70 to 90 percent [5] [6]. The neutralization route represents another viable pathway, involving the direct reaction of tetrabutylammonium hydroxide with di-tert-butyl phosphoric acid under ambient conditions . This approach offers excellent yields of 80 to 95 percent within 1 to 4 hours at temperatures between 0 and 25 degrees Celsius .

| Reaction Type | Starting Materials | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Direct Alkylation | Tri-n-butylamine + n-butyl halide | 25-120 | 12-24 | 50-95 | [4] |

| Salt Metathesis | Tetrabutylammonium halide + phosphate salt | 20-80 | 2-8 | 70-90 | [5] [6] |

| Neutralization Route | Tetrabutylammonium hydroxide + di-tert-butyl phosphoric acid | 0-25 | 1-4 | 80-95 | |

| Ion Exchange | Tetrabutylammonium chloride + sodium phosphate | 60-100 | 4-12 | 60-85 | [8] |

The optimization of nucleophilic substitution reactions requires careful consideration of multiple parameters including solvent selection, temperature control, and reactant stoichiometry [4]. Acetonitrile has emerged as a particularly effective solvent for these transformations, providing optimal solvation for both ionic and neutral species while maintaining chemical inertness throughout the reaction process [4]. The use of inert atmospheric conditions, typically achieved through nitrogen or argon purging, prevents oxidation of the tertiary amine substrate and enhances overall reaction efficiency [4].

Recent studies have demonstrated that the incorporation of catalytic amounts of iodide salts can significantly accelerate nucleophilic substitution reactions [2]. These iodide catalysts facilitate the exchange reactions between quaternary ammonium salts and tertiary amines through the formation of more reactive iodide intermediates [2]. The catalytic process operates effectively at 60 degrees Celsius and enables the generation of thermodynamically and kinetically controlled product mixtures [2].

Phase-Transfer Catalyzed Synthesis Protocols

Phase-transfer catalysis has emerged as a highly effective methodology for the synthesis of tetra-n-butylammonium di-tert-butylphosphate, offering significant advantages in terms of reaction efficiency and environmental compatibility [9] [10]. The phase-transfer catalytic approach operates through the facilitation of reactions between reagents distributed across immiscible phases, typically involving an organic phase containing the substrate and an aqueous phase containing the nucleophile [9] [10].

The fundamental mechanism of phase-transfer catalysis involves the transport of anionic species from the aqueous phase to the organic phase through the formation of lipophilic ion pairs with quaternary ammonium cations [9] [10]. This process enables reactions that would otherwise be kinetically unfavorable due to the poor solubility of ionic reagents in organic solvents [9] [10]. For the synthesis of tetra-n-butylammonium di-tert-butylphosphate, the quaternary ammonium catalyst facilitates the transfer of phosphate anions from the aqueous phase to the organic phase where they can react with appropriate electrophiles [11].

Optimization of phase-transfer catalyzed synthesis requires systematic evaluation of multiple reaction parameters [8] [12]. Catalyst loading represents a critical variable, with optimal concentrations typically ranging from 0.01 to 50 mole percent relative to the limiting reagent [9] [10]. Studies have demonstrated that catalyst loadings between 5 and 10 mole percent provide the best balance between reaction efficiency and economic considerations [9] [10]. Higher catalyst concentrations generally increase reaction rates up to approximately 20 mole percent, beyond which diminishing returns are observed [9] [10].

Temperature control significantly influences both reaction kinetics and product selectivity in phase-transfer catalyzed systems [8] [12]. Optimal operating temperatures typically range from 20 to 120 degrees Celsius, with most syntheses performed between 60 and 80 degrees Celsius [8] [12]. Higher temperatures generally accelerate reaction rates but may also promote undesired side reactions or catalyst decomposition [8] [12].

| Parameter | Optimal Range | Effect on Yield | Typical Values | Reference |

|---|---|---|---|---|

| Catalyst Loading | 0.01-50 mol% | Increases with loading up to 20% | 5-10 mol% | [9] [10] |

| Temperature | 20-120°C | Higher temperatures increase rate | 60-80°C | [8] [12] |

| Solvent System | Organic/Aqueous biphasic | Immiscible phases required | Toluene/Water | [9] [11] |

| Reaction Time | 2-24 hours | Longer times improve conversion | 8-12 hours | [4] [13] |

| Base Concentration | 1-10 M | Higher concentration improves mass transfer | 2-5 M NaOH | [9] [10] |

| Stirring Speed | 300-1000 rpm | Enhanced interfacial contact | 500-800 rpm | [8] [12] |

The selection of appropriate solvent systems represents another crucial aspect of phase-transfer catalyzed synthesis [9] [11]. Biphasic systems consisting of immiscible organic and aqueous phases are essential for effective phase-transfer catalysis [9] [11]. Common organic solvents include toluene, dichloromethane, and benzene, while the aqueous phase typically contains strongly basic solutions such as sodium hydroxide or potassium hydroxide [9] [11].

Mechanistic studies have revealed that the efficiency of phase-transfer catalysis depends critically on the interfacial properties of the biphasic system [8] [12]. Enhanced stirring speeds, typically ranging from 300 to 1000 revolutions per minute, improve interfacial contact and facilitate mass transfer between phases [8] [12]. The relationship between phase behavior and catalytic activity has been extensively studied for tetrabutylammonium salts, revealing that the formation of microemulsion-like phases can significantly enhance reaction rates [8] [12].

Recent advances in phase-transfer catalysis have focused on the development of more efficient and selective catalysts [14] [15]. Asymmetric phase-transfer catalysis using chiral quaternary ammonium salts has enabled the synthesis of enantiomerically enriched products [14]. The design of these catalysts involves careful consideration of steric and electronic factors that influence both catalytic activity and stereoselectivity [14].

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents an emerging and environmentally sustainable approach for the preparation of tetra-n-butylammonium di-tert-butylphosphate [16] [17]. This methodology eliminates the need for organic solvents and often provides enhanced reaction rates and yields compared to traditional solution-based methods [16] [17]. The mechanochemical approach involves the direct mixing or grinding of solid reactants, with mechanical energy providing the activation required for bond formation and breaking [16] [17].

Ball milling has emerged as the most widely employed mechanochemical technique for quaternary ammonium salt synthesis [16] [18]. This method utilizes high-energy collisions between milling balls and reactants within a sealed container to promote chemical transformations [16] [18]. Optimal milling conditions typically involve rotation speeds between 100 and 600 revolutions per minute for periods ranging from 30 to 180 minutes [16] [18]. These conditions consistently achieve yields between 70 and 95 percent while offering excellent scalability for industrial applications [16] [18].

The solvent-free synthesis of quaternary ammonium salts through mechanochemical methods offers several distinct advantages [16] [17]. Complete atom economy is achieved since no auxiliary solvents are required, resulting in reduced waste generation and simplified product isolation [16]. The process mass intensity values are significantly lower compared to conventional synthesis methods, contributing to improved environmental sustainability [16]. Additionally, mechanochemical synthesis often proceeds at ambient temperature, reducing energy requirements and preventing thermal decomposition of sensitive substrates [16].

| Synthesis Method | Equipment | Milling Speed (rpm) | Milling Time (min) | Yield (%) | Advantages | Reference |

|---|---|---|---|---|---|---|

| Ball Milling | Planetary ball mill | 100-600 | 30-180 | 70-95 | High efficiency, scalable | [16] [18] |

| Manual Grinding | Mortar and pestle | Manual | 10-60 | 40-80 | Simple, no equipment needed | [16] [17] |

| Liquid-Assisted Grinding | Ball mill with liquid addition | 200-400 | 60-120 | 80-90 | Enhanced reactivity | [17] |

| Solvent-Free Mixing | High-speed mixer | 1000-3000 | 15-45 | 60-85 | Fast processing | [19] [20] |

Liquid-assisted grinding represents a hybrid approach that combines the benefits of mechanochemical synthesis with minimal solvent usage [17]. This technique involves the addition of small quantities of liquid to the solid reactants during milling, which can significantly enhance reaction rates and yields [17]. The liquid additive, typically representing less than one molar equivalent relative to the limiting reagent, facilitates molecular mobility and contact between reactants [17]. Liquid-assisted grinding typically operates at milling speeds between 200 and 400 revolutions per minute for 60 to 120 minutes, achieving yields ranging from 80 to 90 percent [17].

The optimization of mechanochemical synthesis parameters requires consideration of multiple factors including milling intensity, reaction time, and reactant stoichiometry [19] [20]. High-speed mixing represents an alternative mechanochemical approach that utilizes rapid mechanical agitation to promote solid-state reactions [19] [20]. This method operates at significantly higher rotation speeds of 1000 to 3000 revolutions per minute but requires shorter processing times of 15 to 45 minutes [19] [20]. Yields typically range from 60 to 85 percent, making this approach suitable for rapid synthesis applications [19] [20].

Recent developments in mechanochemical synthesis have demonstrated the effectiveness of this approach for phosphorus-containing compounds [18] [21]. The synthesis of phosphorus pentasulfide through mechanical ball milling has been successfully achieved using lithium sulfide and phosphorus pentachloride as starting materials [18]. This reaction proceeds under inert atmospheric conditions at room temperature, with milling speeds between 100 and 600 revolutions per minute [18]. The mechanochemical approach offers significant advantages over traditional high-temperature synthesis methods, including reduced energy consumption and elimination of toxic by-products [18].